2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol
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Overview
Description
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C28H22O It is known for its unique structural properties, which include a triphenylethenyl group attached to a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol typically involves the reaction of 4-(Triphenylethenyl)phenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol can be compared with other similar compounds, such as:
Triphenylethylene: Known for its use in the synthesis of polymers and as a ligand in coordination chemistry.
Phenoxyethanol: Commonly used as a preservative in cosmetics and pharmaceuticals.
Tetraphenylethylene: Studied for its photophysical properties and applications in organic electronics.
The uniqueness of this compound lies in its combination of the triphenylethenyl group with the phenoxyethanol backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
919789-78-9 |
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Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenoxy]ethanol |
InChI |
InChI=1S/C28H24O2/c29-20-21-30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,29H,20-21H2 |
InChI Key |
WRXSFVOMOZOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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